molecular formula C22H16N4O3S2 B11202177 1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11202177
M. Wt: 448.5 g/mol
InChI Key: XAVYJOZUIXLIBM-UHFFFAOYSA-N
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Description

1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This step involves the reaction of a substituted phenylhydrazine with an appropriate carboxylic acid derivative under acidic conditions to form the 1,2,4-oxadiazole ring.

    Formation of the thieno[3,2-d]pyrimidine core: This step involves the cyclization of a suitable thienopyrimidine precursor with the 1,2,4-oxadiazole intermediate under basic conditions.

    Introduction of the phenyl group: This step involves the reaction of the thieno[3,2-d]pyrimidine intermediate with a phenylating agent, such as phenylboronic acid, under palladium-catalyzed cross-coupling conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogens (e.g., bromine, chlorine), nitro groups (e.g., nitric acid, sulfuric acid).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: As a probe for studying biological processes and as a potential therapeutic agent.

    Medicine: As a potential drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.

    Industry: As a precursor for the synthesis of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Inhibition of enzyme activity: By binding to the active site of enzymes and preventing their normal function.

    Modulation of signaling pathways: By interacting with key proteins involved in cellular signaling, such as kinases and transcription factors.

    Induction of apoptosis: By triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:

    Thienopyrimidines: Compounds with a similar thieno[3,2-d]pyrimidine core but different substituents.

    Oxadiazoles: Compounds with a similar 1,2,4-oxadiazole ring but different core structures.

    Phenyl derivatives: Compounds with a similar phenyl group but different heterocyclic cores.

The uniqueness of this compound lies in its combination of these structural features, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H16N4O3S2

Molecular Weight

448.5 g/mol

IUPAC Name

1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H16N4O3S2/c1-30-16-9-7-14(8-10-16)20-23-18(29-24-20)13-25-17-11-12-31-19(17)21(27)26(22(25)28)15-5-3-2-4-6-15/h2-12H,13H2,1H3

InChI Key

XAVYJOZUIXLIBM-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5)SC=C4

Origin of Product

United States

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